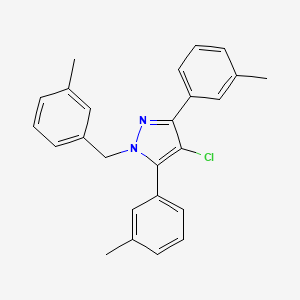![molecular formula C17H22N6OS B10924345 9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10924345.png)
9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
The synthesis of 9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the pyrazole ring, followed by the construction of the triazoloquinazoline core. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazoloquinazoline rings, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways. Detailed studies would be required to elucidate the exact mechanism of action for each specific application.
Comparison with Similar Compounds
Similar compounds to 9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazoline derivatives and pyrazole-containing compounds These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and physical properties
Properties
Molecular Formula |
C17H22N6OS |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
9-(1-ethylpyrazol-4-yl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H22N6OS/c1-5-22-9-10(8-18-22)14-13-11(6-17(2,3)7-12(13)24)19-15-20-16(25-4)21-23(14)15/h8-9,14H,5-7H2,1-4H3,(H,19,20,21) |
InChI Key |
BVLYGLBPKGEADG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-4-fluorobenzenesulfonamide](/img/structure/B10924264.png)

![N'~2~-[(Z)-1-(1-Adamantyl)ethylidene]-3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide](/img/structure/B10924268.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]nonanehydrazide](/img/structure/B10924271.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10924279.png)

![1-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione](/img/structure/B10924310.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B10924314.png)
![1-(2-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine](/img/structure/B10924320.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924327.png)
![N-(4-acetylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924329.png)
![Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B10924333.png)
![6-(3-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924338.png)

